(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Descripción
Overview of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
This compound represents a sophisticated heterocyclic compound characterized by the fusion of a pyrazole ring with a tetrahydropyran structure. The compound is officially catalogued under the Chemical Abstracts Service number 1351386-56-5 and carries the molecular descriptor MFCD26593860 in chemical databases. Its structural architecture features a hydroxymethyl functional group positioned at the 3-position of the fused heterocyclic framework, which significantly influences its chemical reactivity and potential applications in synthetic chemistry.
The molecular structure of this compound can be represented by the simplified molecular input line entry system code OCC1=NNC2=C1COCC2, which clearly delineates the connectivity between the pyrazole nitrogen atoms, the tetrahydropyran oxygen, and the hydroxymethyl substituent. This particular arrangement creates a rigid bicyclic system that exhibits distinct electronic properties compared to its individual ring components. The compound exists as a stable crystalline solid under standard laboratory conditions, with storage typically recommended under refrigerated conditions to maintain its structural integrity.
Chemical databases indicate that this compound belongs to the broader category of pyrano[4,3-c]pyrazole derivatives, which represent one of four possible isomeric forms of pyranopyrazole systems. The specific [4,3-c] connectivity pattern distinguishes this compound from other pyranopyrazole isomers such as pyrano[2,3-c]pyrazoles, pyrano[3,2-c]pyrazoles, and pyrano[3,4-c]pyrazoles, each of which exhibits different electronic and chemical properties based on their distinct fusion patterns.
Historical Context and Discovery
The development of pyranopyrazole chemistry traces its origins to the early investigations of fused heterocyclic systems in the late nineteenth and early twentieth centuries. The fundamental pyrazole structure was first characterized in the 1880s, while the incorporation of pyran rings into heterocyclic frameworks gained prominence during the mid-twentieth century as synthetic methodologies became more sophisticated. The specific pyrano[4,3-c]pyrazole framework emerged as researchers began exploring systematic approaches to creating fused ring systems with defined regiochemistry.
Historical records indicate that the earliest investigations into pyranopyrazole derivatives were conducted by Stollé, who prepared pyrano[2,3-c]pyrazoles from hydrazine and ethyl acetoacetate. Concurrent research by Wolff explored similar synthetic approaches, establishing the foundational understanding of pyrazole-pyran fusion chemistry. The work of Junek and Aigner in 1973 marked a significant advancement in this field, as they synthesized polynitrile derivatives of pyrano[2,3-c]pyrazoles, which initiated extensive developments in functionalized pyranopyrazole synthesis.
The specific compound this compound emerged from these historical developments as researchers began to explore different isomeric forms of pyranopyrazole systems. The [4,3-c] fusion pattern represents a less commonly studied variant compared to the extensively investigated [2,3-c] isomers, making this compound particularly interesting from both synthetic and theoretical perspectives. Modern synthetic approaches to this compound have benefited from advances in multicomponent reaction chemistry and the development of efficient catalytic systems for heterocycle formation.
The creation and characterization of this specific hydroxymethyl derivative represent part of ongoing efforts to develop functionalized pyranopyrazole libraries for various research applications. The presence of the hydroxymethyl group provides a convenient handle for further synthetic elaboration, making this compound valuable as an intermediate in the synthesis of more complex molecular architectures.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative member of the broader pyranopyrazole family. Pyranopyrazole scaffolds have garnered considerable attention due to their diverse structural frameworks and their potential as building blocks for complex molecular architectures. The [4,3-c] connectivity pattern exhibited by this compound represents one of four possible isomeric arrangements, providing unique electronic and steric properties that distinguish it from more commonly studied variants.
From a synthetic methodology perspective, this compound demonstrates the successful application of multicomponent reaction strategies in heterocyclic synthesis. Modern approaches to pyranopyrazole formation typically employ one-pot reactions involving multiple starting materials, catalysts, and optimized reaction conditions. The successful synthesis of this compound exemplifies these advances and provides insight into the development of efficient synthetic routes for related heterocyclic systems.
The compound also holds significance in the context of green chemistry initiatives within heterocyclic synthesis. Recent research has emphasized the development of environmentally friendly synthetic protocols for pyranopyrazole derivatives, including the use of water as a solvent, microwave-assisted reactions, and recyclable catalytic systems. The synthesis and study of this compound contribute to these broader efforts to develop sustainable approaches to heterocyclic chemistry.
The structural uniqueness of this compound also contributes to theoretical studies of heterocyclic systems. The specific arrangement of nitrogen and oxygen heteroatoms within the fused ring framework provides opportunities for investigating electronic effects, conformational preferences, and intermolecular interactions. These theoretical investigations complement experimental studies and provide fundamental insights into the behavior of complex heterocyclic systems.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough examination of this compound within the broader context of pyranopyrazole chemistry and heterocyclic compound research. The primary objective encompasses a detailed analysis of the compound's structural characteristics, synthetic accessibility, and position within the larger framework of fused heterocyclic systems. Through systematic examination of available literature and chemical database information, this review seeks to establish a comprehensive understanding of this compound's significance in contemporary chemical research.
The scope of this investigation includes detailed examination of the compound's molecular structure and its relationship to other pyranopyrazole isomers. By comparing the [4,3-c] fusion pattern with the more extensively studied [2,3-c] variants, this review provides context for understanding the unique properties and potential applications of this specific structural framework. The analysis extends to consideration of synthetic methodologies that have been developed for accessing this compound and related derivatives.
A secondary objective involves exploration of the compound's role in advancing synthetic methodologies for heterocyclic chemistry. The review examines how the synthesis and study of this compound contribute to broader developments in multicomponent reaction chemistry, green synthetic approaches, and efficient catalytic systems for heterocycle formation. This analysis provides insight into the compound's significance beyond its individual characteristics to encompass its contribution to methodological advances in synthetic chemistry.
The review also aims to establish the compound's position within the broader landscape of heterocyclic compound research, particularly in relation to structure-activity relationship studies and theoretical investigations of fused ring systems. By examining the compound's electronic properties, conformational characteristics, and potential for further synthetic elaboration, this analysis provides a foundation for understanding its potential applications in various areas of chemical research.
Propiedades
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJDFMHNBVRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate
- Reagents: Tetrahydropyranone, diethyl oxalate
- Catalyst/Base: Lithium bis(trimethylsilyl)amide (LiHMDS)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Argon atmosphere, temperature maintained at -70 to -80 °C
- Procedure:
- LiHMDS and THF are combined under argon and cooled.
- A mixture of tetrahydropyranone and diethyl oxalate in THF is slowly added dropwise.
- The reaction is stirred at low temperature for 30–120 minutes until completion is confirmed by TLC.
- The mixture is then warmed to -5 to 10 °C, quenched with water, and acidified to pH 2–3 using concentrated hydrochloric acid.
- Extraction with ethyl acetate, washing with saturated saline, and concentration under reduced pressure yields the crude intermediate.
| Parameter | Value/Range |
|---|---|
| Molar ratio (THP:LiHMDS) | 1 : 0.5–1.2 |
| Molar ratio (THP:Diethyl oxalate) | 1 : 0.5–1.2 |
| Reaction time | 30–120 minutes |
| Temperature | -70 to -80 °C (reaction), -5 to 10 °C (quench) |
Step 2: Cyclization to Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Reagents: Crude intermediate from Step 1, hydrazine hydrate
- Solvent: Glacial acetic acid
- Conditions: 20–30 °C, overnight stirring
- Procedure:
- The crude intermediate is dissolved in glacial acetic acid.
- Hydrazine hydrate is added dropwise at controlled temperature.
- The mixture is stirred overnight.
- After reaction completion (TLC), water and ethyl acetate are added.
- pH is adjusted to 8–9 using solid sodium carbonate.
- The organic layer is extracted, washed with brine, concentrated, and treated with petroleum ether to precipitate the crude white solid.
| Parameter | Value/Range |
|---|---|
| Temperature | 20–30 °C |
| Reaction time | Overnight (~12–16 hours) |
| pH adjustment | 8–9 (using sodium carbonate) |
Step 3: Hydrolysis to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
- Reagents: Crude ethyl ester from Step 2, lithium hydroxide aqueous solution
- Solvent: Ethanol
- Conditions: 10–20 °C for addition, then 40–60 °C for 2–3 hours
- Procedure:
- The crude ester is dissolved in ethanol.
- Aqueous lithium hydroxide is added slowly at 10–20 °C.
- The reaction mixture is heated to 40–60 °C and stirred for 2–3 hours.
- Completion is monitored by TLC.
- The reaction mixture is concentrated, acidified to pH 1–2 with dilute hydrochloric acid at 10–20 °C.
- The precipitated white solid is filtered, washed, and dried to yield the final product.
| Parameter | Value/Range |
|---|---|
| Temperature (addition) | 10–20 °C |
| Reaction temperature | 40–60 °C |
| Reaction time | 2–3 hours |
| pH adjustment | 1–2 (using dilute HCl) |
Yield and Purity Data
| Step | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Step 1 | 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate (crude) | Not isolated | - | Reddish brown liquid, used crude |
| Step 2 | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (crude) | Not isolated | - | White solid after petroleum ether treatment |
| Step 3 (final product) | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (target) | 65 (overall) | 99 | White powder, suitable for scale-up |
The overall yield of the three-step synthesis is approximately 65%, with the final product purity reaching 99% after simple purification without the need for complicated chromatographic techniques.
Advantages and Research Findings
- Mild Reaction Conditions: The use of lithium bis(trimethylsilyl)amide as a base at low temperatures avoids harsh conditions and side reactions.
- Simple Work-up: The intermediates are purified by straightforward extraction and precipitation steps, avoiding complex chromatographic separations.
- High Purity and Yield: The method achieves high purity (99%) and an overall yield of 65%, which is significantly improved compared to earlier methods using ethyl diazoacetate that suffered from low yield and isomer formation.
- Scalability: The method is suitable for process amplification due to mild conditions and simple purification.
- Raw Material Cost: The use of diethyl oxalate and tetrahydropyranone as starting materials reduces costs compared to more expensive or unstable reagents like oxalyl chloride monoethyl ester.
Summary Table of Preparation Method
| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Product | Yield/Purity |
|---|---|---|---|---|---|
| 1 | Tetrahydropyranone, Diethyl oxalate | Lithium bis(trimethylsilyl)amide | THF, -70 to -80 °C, argon atmosphere | 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate (crude) | Not isolated |
| 2 | Crude product from Step 1 | Hydrazine hydrate, Glacial acetic acid | 20–30 °C, overnight | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (crude) | Not isolated |
| 3 | Crude product from Step 2 | Lithium hydroxide, Ethanol | 10–20 °C addition, 40–60 °C hydrolysis, acidification | 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (final) | 65% overall, 99% purity |
Análisis De Reacciones Químicas
Types of Reactions
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Synthesis of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
The synthesis of this compound typically involves multi-step organic reactions, often utilizing pyrazole derivatives as starting materials. Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of the desired product. For instance, Enders et al. reported a stereocontrolled construction method using secondary amine catalysis that enhances enantioselectivity in forming tetrahydropyrano[2,3-c]pyrazoles .
Pharmacological Activities
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives. Research indicates that compounds with a tetrahydropyrano structure exhibit significant antibacterial and antifungal activities. For example, derivatives containing the pyrazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 50 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that certain tetrahydropyrano[4,3-c]pyrazoles exhibit cytotoxic effects against human cancer cell lines such as HCT-116 and MOLM-13. The observed IC50 values suggest potent antiproliferative activity, with some derivatives demonstrating IC50 values as low as 0.58 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. Variations in substituents on the pyrazole ring significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Aryl groups | Enhance antibacterial activity |
| Alkyl groups | Improve solubility and bioavailability |
| Halogen atoms | Increase potency against specific pathogens |
Research has indicated that specific modifications can lead to enhanced selectivity and reduced toxicity profiles .
Case Studies
Several case studies highlight the efficacy of this compound in practical applications:
-
Case Study 1: Antimicrobial Efficacy
A study conducted by Nagamallu et al. synthesized novel coumarin-pyrazole hybrids and tested their antimicrobial activities. The results indicated that certain hybrids showed excellent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of standard antibiotics . -
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of tetrahydropyrano[2,3-c]pyrazoles revealed their potential as anticancer agents. The study demonstrated significant growth inhibition in various cancer cell lines compared to untreated controls .
Mecanismo De Acción
The mechanism of action of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol and analogous compounds:
Structural and Functional Analysis
Core Modifications: The thiopyrano variant (C₈H₁₀N₂O₂S) replaces the pyran oxygen with sulfur, increasing molecular weight (198.24 vs. Ethyl- and thiophene-substituted derivatives (e.g., C₁₂H₁₄N₂OS) introduce bulkier substituents, enhancing steric effects and π-conjugation for optoelectronic applications .
Functional Group Variations :
- Ester groups (e.g., -COOCH₃ in , -COOC₂H₅ in ) improve stability and lipophilicity compared to the polar -OH group in the parent compound.
- Boronic acid derivatives (e.g., ) enable cross-coupling reactions, making them valuable in medicinal chemistry.
Synthetic Methods: The parent compound’s synthesis likely involves domino cyclization strategies, as seen in related indolyl pyrano-pyrazoles . Thiophene-containing analogs (e.g., ) may utilize Suzuki-Miyaura couplings, while hydrazone derivatives (e.g., ) are synthesized via diazonium salt reactions.
Physicochemical Properties
- Solubility : The -OH group in the parent compound enhances water solubility compared to ester or thiophene derivatives.
- Thermal Stability : High-melting-point derivatives (e.g., >300°C for ) suggest robust crystalline structures, advantageous for material applications.
Actividad Biológica
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, exhibiting a range of effects including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant studies and data.
The synthesis of this compound typically involves cyclization reactions that yield various pyrazole derivatives. The compound's structure features a tetrahydropyrano ring fused with a pyrazole moiety, which is crucial for its biological activity. The synthesis often employs hydrazine derivatives and various diketones under acidic conditions to achieve high yields and regioselectivity .
1. Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported that certain pyrazole derivatives exhibited IC50 values ranging from 0.034 to 0.052 µM against COX-2 . This suggests that this compound may also possess similar inhibitory effects.
2. Analgesic Effects
In addition to anti-inflammatory properties, some pyrazole derivatives have demonstrated analgesic effects comparable to established analgesics like diclofenac sodium. A review noted that certain synthesized pyrazoles achieved notable pain relief in animal models . The analgesic mechanism is likely linked to the inhibition of prostaglandin synthesis via COX enzyme inhibition.
3. Anticancer Activity
Research has also indicated potential anticancer properties of pyrazole derivatives. For example, compounds with similar structures have been tested against various cancer cell lines and showed promising results in inhibiting cell proliferation . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Pyrazole derivative A | COX-2 Inhibition | 0.034 µM |
| Study 2 | Pyrazole derivative B | Analgesic Effect | Comparable to Diclofenac |
| Study 3 | Pyrazole derivative C | Anticancer Activity | IC50 17.9 µM |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
- Cell Cycle Regulation : Certain pyrazoles induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell proliferation.
Q & A
Basic Research Questions
Q. How can the synthesis of (1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol be optimized for improved yield and purity?
- Methodology : Utilize one-pot multicomponent reactions under reflux conditions. For example, a mixture of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C for 2–4 hours can yield pyrano-pyrazole derivatives. Post-synthesis purification via recrystallization from methanol or ethanol ensures high purity (>95%) .
- Key Parameters : Monitor reaction progress using TLC (petroleum ether:ethyl acetate, 20:80) and optimize catalyst loading (e.g., 0.5 mmol NaHSO₄ per 1 mmol substrate) to minimize side products.
Q. What analytical techniques are recommended for confirming the structural integrity of the compound?
- Methodology : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Assign peaks for the pyranopyrazole core, hydroxymethyl group, and hydrogenated ring protons.
- HPLC : Use reverse-phase C18 columns with methanol-water gradients to assess purity (>98%) .
- Elemental Analysis : Verify stoichiometry (C, H, N, O) with deviations <0.3% from theoretical values .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodology : Conduct accelerated degradation studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze via HPLC for decomposition products.
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor changes in absorption spectra .
- Storage Recommendations : Use amber vials under inert gas (N₂/Ar) at –20°C for long-term stability.
Advanced Research Questions
Q. How can computational modeling guide the design of biologically active derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). Focus on modifying the hydroxymethyl group to enhance binding affinity. Validate predictions with in vitro assays (e.g., antifungal activity) .
- Key Metrics : Prioritize derivatives with docking scores ≤–8.0 kcal/mol and favorable ADMET profiles (SwissADME).
Q. What strategies resolve contradictions in reaction yields reported across different synthetic routes?
- Methodology : Conduct comparative kinetic studies:
- Catalyst Screening : Test Brønsted acids (e.g., p-TSA), Lewis acids (e.g., ZnCl₂), and heterogeneous catalysts (e.g., silica-supported NaHSO₄) under identical conditions.
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; note that ethanol-water mixtures reduce byproduct formation .
- Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05) affecting yield disparities .
Q. How can regioselective functionalization of the pyranopyrazole core be achieved?
- Methodology : Employ directed ortho-metalation (DoM):
- Step 1 : Protect the hydroxymethyl group as a TBS ether.
- Step 2 : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the C4 position, followed by electrophilic quenching (e.g., iodomethane) .
- Characterization : Monitor regiochemistry via NOESY NMR to confirm substitution patterns.
Q. What mechanistic insights explain side reactions during large-scale synthesis?
- Methodology : Conduct in situ FTIR and mass spectrometry to track intermediates. For example, over-refluxing (>6 hours) in ethanol can lead to ring-opening via nucleophilic attack by water, forming undesired dihydroxy byproducts .
- Mitigation : Optimize reaction time (≤4 hours) and use Dean-Stark traps for azeotropic removal of water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
